Product packaging for 1-Bromo-5-fluoro-2-methylnaphthalene(Cat. No.:CAS No. 925442-82-6)

1-Bromo-5-fluoro-2-methylnaphthalene

Cat. No.: B2446908
CAS No.: 925442-82-6
M. Wt: 239.087
InChI Key: ZOWQAGWJSARHNT-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkylated Polycyclic Aromatic Hydrocarbons in Advanced Research

Halogenated and alkylated polycyclic aromatic hydrocarbons (PAHs) represent two critical classes of substituted aromatic systems that have garnered significant attention in advanced research. The introduction of halogen atoms (F, Cl, Br, I) to a PAH core, such as naphthalene (B1677914), profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability. ontosight.ai Halogenation can alter the electron density of the aromatic rings, thereby affecting the molecule's behavior in chemical reactions and its interactions with biological targets. numberanalytics.com For instance, halogenated naphthalenes are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form more complex structures. nih.gov

Alkylated PAHs, on the other hand, are characterized by the presence of one or more alkyl side chains. These groups can impact the molecule's solubility, crystal packing, and biological activity. The methylation of naphthalene, for example, can be achieved through various synthetic routes, including vapor-phase reactions with methanol (B129727) over an activated alumina (B75360) catalyst. google.com Naphthalene derivatives bearing specific substituents have shown a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. nih.govnih.govresearchgate.net The strategic combination of halogen and alkyl substituents on a naphthalene framework, as seen in 1-Bromo-5-fluoro-2-methylnaphthalene, offers a pathway to novel compounds with potentially valuable and unique properties.

Overview of the Research Landscape for this compound Analogues

Halogenated naphthalenes are frequently employed as building blocks in the synthesis of more complex organic molecules and materials. ontosight.ainih.gov Bromonaphthalenes, for instance, are common starting materials for creating carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. chemicalbook.com Fluorinated aromatic compounds, including fluoronaphthalenes, are of particular interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The synthesis of fluoronaphthalenes can be challenging, with methods like the Schiemann reaction being employed. rsc.org

Methyl-substituted naphthalenes are also significant, with their synthesis and properties being a subject of investigation. google.comresearchgate.net The presence of a methyl group can influence the reactivity and biological activity of the naphthalene system. The combination of these different substituents on the naphthalene core, as in this compound, suggests a molecule with potential applications as a synthetic intermediate for creating highly functionalized polycyclic aromatic systems. Further research into this specific compound would be necessary to fully elucidate its properties and potential applications.

Interactive Data Table of Related Naphthalene Derivatives

Below is a table summarizing some of the physicochemical properties of naphthalene and its singly substituted bromo-derivatives. This data provides a comparative context for understanding how substitution affects the properties of the naphthalene core.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Naphthalene91-20-3C₁₀H₈128.1780.26218
1-Bromonaphthalene90-11-9C₁₀H₇Br207.07-2 - -1133-134 (10 mm Hg)
2-Bromonaphthalene580-13-2C₁₀H₇Br207.0759281-282

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrF B2446908 1-Bromo-5-fluoro-2-methylnaphthalene CAS No. 925442-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWQAGWJSARHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925442-82-6
Record name 1-bromo-5-fluoro-2-methylnaphthalene
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Mechanistic Investigations and Reactivity Studies of 1 Bromo 5 Fluoro 2 Methylnaphthalene

Electrochemical Reactivity and Carbon-Halogen Bond Dissociation Dynamics

The electrochemical reduction of aryl halides provides a powerful method for the formation of reactive intermediates, such as radical anions and aryl radicals. The behavior of 1-bromo-5-fluoro-2-methylnaphthalene under reductive conditions is anticipated to be complex, influenced by the electronic effects of the bromo, fluoro, and methyl substituents. While direct experimental data for this specific molecule is not extensively available, the reactivity can be inferred from studies of similar compounds, such as 1-bromo-2-methylnaphthalene (B105000).

To illustrate the influence of substituents on the reduction potential of naphthalene (B1677914) systems, the following table presents typical reduction potentials for related compounds.

CompoundReduction Potential (V vs. SCE)Key Features
Naphthalene-2.50Unsubstituted aromatic core.
1-Bromonaphthalene-2.21Presence of a reducible C-Br bond.
1-Fluoronaphthalene-2.55Strong C-F bond, reduction is more difficult.
1-Bromo-2-methylnaphthalene-2.25Electron-donating methyl group slightly hinders reduction.
This compound (Estimated) -2.15 to -2.20 Electron-withdrawing fluorine atom facilitates reduction.

One-Electron Reduction Pathways and Radical Anion Formation

The electrochemical reduction of this compound is initiated by the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO). This results in the formation of a transient radical anion. mdpi.com The general model for the electrochemical reduction of halogenated naphthalene derivatives suggests two possible reaction pathways: a stepwise mechanism or a concerted mechanism. mdpi.com In the case of bromo- and chloronaphthalenes, the stepwise mechanism is generally favored.

The initial one-electron reduction can be represented as:

C₁₁H₈BrF + e⁻ → [C₁₁H₈BrF]⁻•

Under suitable experimental conditions, such as low temperatures and fast scan rates in cyclic voltammetry, the formation of this radical anion may be observed as a reversible or quasi-reversible process. mdpi.com The stability of the radical anion is influenced by the electronic properties of the substituents. The electron-withdrawing nature of the fluorine atom in this compound is expected to delocalize the negative charge, thereby stabilizing the radical anion intermediate to some extent.

Stepwise Dissociation Mechanisms of Carbon-Bromine Bonds

Following its formation, the radical anion of this compound is poised to undergo cleavage of the carbon-bromine bond. The C-Br bond is significantly weaker than the C-F and C-H bonds in the molecule, making it the most likely site of dissociation. The stepwise mechanism proposes that the radical anion undergoes unimolecular dissociation to yield a bromide anion and a 5-fluoro-2-methylnaphthalenyl radical. mdpi.com

This cleavage can be depicted as:

[C₁₁H₈BrF]⁻• → [C₁₁H₈F]• + Br⁻

Quantum mechanical calculations on the analogous 1-bromo-2-methylnaphthalene radical anion support this stepwise dissociation. mdpi.com The potential energy surface for the C-Br bond dissociation shows that upon one-electron reduction, the barrier to bond cleavage is significantly lowered, making the process energetically feasible. mdpi.com

Organic Radical Intermediates and Dimerization Processes in Naphthalene Systems

The 5-fluoro-2-methylnaphthalenyl radical generated from the C-Br bond cleavage is a highly reactive intermediate. One of the primary reaction pathways for such organic radicals is dimerization. In the case of the radical derived from 1-bromo-2-methylnaphthalene, the formation of a 1,1'-binaphthalene, 2,2'-dimethyl compound has been proposed. mdpi.com

Similarly, the 5-fluoro-2-methylnaphthalenyl radicals can react with each other to form a dimer:

2 [C₁₁H₈F]• → C₂₂H₁₆F₂

This dimerization process leads to the formation of a new carbon-carbon bond, resulting in a binaphthalene derivative. At highly negative potentials, it is also possible for the organic radical to be further reduced to form an anion, which can then be protonated by the solvent or residual water. mdpi.com

Nucleophilic and Electrophilic Substitution at Halogenated Naphthalene Centers

The reactivity of this compound in substitution reactions is governed by the electronic and steric effects of the substituents on the aromatic rings. The interplay of the electron-donating methyl group and the electron-withdrawing, yet ortho, para-directing, halogen atoms creates a nuanced landscape for both nucleophilic and electrophilic attack.

Influence of Halogen Identity and Position on Aromatic Reactivity

The nature and position of the halogen substituents play a crucial role in determining the reactivity of the naphthalene system. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. In nucleophilic aromatic substitution (SₙAr) reactions that proceed via an addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. In such cases, the highly electronegative fluorine atom is a better activating group than bromine for the SₙAr mechanism, despite the C-F bond being stronger. This is because the fluorine atom's strong inductive effect stabilizes the negatively charged Meisenheimer intermediate.

Conversely, in reactions where C-X bond cleavage is more critical to the rate, the weaker C-Br bond would be more readily broken. For electrophilic aromatic substitution (SₑAr), both fluorine and bromine are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directing because of the ability of their lone pairs to donate electron density through resonance, which stabilizes the cationic Wheland intermediate.

Substituent Effects on Reaction Regioselectivity

The regioselectivity of substitution reactions on this compound is determined by the combined directing effects of the methyl, bromo, and fluoro substituents. The following table summarizes the individual directing effects of these groups on an aromatic ring.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect (SₑAr)
-CH₃ (Methyl)Electron-donating (hyperconjugation and weak inductive)ActivatingOrtho, Para
-Br (Bromo)Electron-withdrawing (inductive), Electron-donating (resonance)DeactivatingOrtho, Para
-F (Fluoro)Strongly electron-withdrawing (inductive), Weakly electron-donating (resonance)DeactivatingOrtho, Para

In electrophilic aromatic substitution, the positions most activated towards attack will be those favored by the strongest activating group, in this case, the methyl group. The methyl group at the 2-position will direct incoming electrophiles to the 1- and 3-positions. However, the 1-position is already substituted. The bromo and fluoro groups, being deactivating, will have a lesser influence but will also direct ortho and para. The interplay of these effects suggests that electrophilic attack is most likely to occur on the ring containing the methyl group.

For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally required to activate the ring towards attack. Both the bromo and fluoro groups can serve as leaving groups. The strong electron-withdrawing nature of the fluorine atom would activate the ring towards nucleophilic attack, particularly at the carbon to which it is attached and the carbons ortho and para to it. However, the C-F bond is very strong, making it a poor leaving group. The C-Br bond is weaker and therefore a better leaving group. The regioselectivity of nucleophilic substitution will depend on the reaction conditions and the nature of the nucleophile, with substitution of the bromine atom being the more probable outcome.

Reactivity of the Methyl Group in Halogenated Naphthalenes

The methyl group appended to the naphthalene core, as in this compound, is a site of significant chemical reactivity. Its behavior is influenced by the electronic properties of the aromatic system and the attached halogen substituents. The reactivity can be broadly categorized into direct functionalization of the side-chain and its electronic influence on the aromatic ring's reactions.

The alkyl side-chain of methylnaphthalene derivatives can undergo functionalization through various reactions, typically involving free radical or oxidation pathways. For instance, similar to how methylbenzenes can be halogenated at the side-chain under UV light via a free radical mechanism, the methyl group in halogenated naphthalenes is susceptible to such transformations. docbrown.info This allows for the introduction of further functionality.

Oxidation is another key reaction pathway. The methyl group can be oxidized to afford corresponding carboxylic acids. For example, the biodegradation of 2-methylnaphthalene (B46627) can yield 2-naphthoic acid. nih.gov This type of transformation from a methyl group to a carboxyl group is a common and synthetically useful reaction for alkyl arenes, often requiring strong oxidizing agents under specific conditions. researchgate.net

Table 1: Potential Side-Chain Functionalization Reactions

Reaction Type Reagents/Conditions Potential Product from this compound
Free-Radical Halogenation N-Bromosuccinimide (NBS), UV light 1-Bromo-2-(bromomethyl)-5-fluoronaphthalene
Oxidation Strong oxidizing agents (e.g., KMnO4, CrO3) 1-Bromo-5-fluoro-2-naphthoic acid

The methyl group exerts a significant electronic influence on the reactivity of the naphthalene ring system towards electrophilic aromatic substitution. As an electron-donating group (EDG), the methyl group activates the aromatic ring, making it more susceptible to attack by electrophiles compared to an unsubstituted naphthalene. docbrown.info This activation is primarily due to hyperconjugation and a weak inductive effect.

In the case of this compound, the directing effects of three different substituents must be considered.

Methyl (-CH₃) group: Activating and ortho-, para-directing.

Bromo (-Br) and Fluoro (-F) groups: Deactivating yet ortho-, para-directing due to a dominant electron-withdrawing inductive effect but an opposing electron-donating resonance effect.

Table 2: Electronic Properties of Substituents on the Naphthalene Ring

Substituent Position Electronic Effect Directing Influence
Bromo (-Br) 1 Deactivating Ortho, Para
Methyl (-CH₃) 2 Activating Ortho, Para
Fluoro (-F) 5 Deactivating Ortho, Para

Intermolecular Interactions and Halogen Bonding Phenomena

The presence of bromine and fluorine atoms in this compound introduces the possibility of specific and directional intermolecular interactions, most notably halogen bonding. chemrxiv.org A halogen bond is a noncovalent interaction where a halogen atom (X) acts as a Lewis acid (electron acceptor), interacting with a Lewis base (Y). acs.org This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. nih.gov

The strength of a halogen bond is dependent on the polarizability of the halogen atom, following the general trend I > Br > Cl. nih.gov Therefore, the bromine atom in this compound is a more potent halogen bond donor than the fluorine atom. Fluorine typically does not participate as a halogen bond donor unless attached to a very strong electron-withdrawing group. nih.gov The bromine atom can form C−Br···Y interactions with various electron donors, including lone pairs on oxygen or nitrogen atoms or the π-electrons of an aromatic system. acs.org These interactions are highly directional, with the C−Br···Y angle typically approaching 180°. acs.org

Stereochemical Aspects of Reactions Involving Substituted Naphthalenes

The stereochemistry of reactions involving substituted naphthalenes is largely governed by the steric and electronic environment created by the substituents on the rigid, planar ring system. In this compound, the substituents can influence the stereochemical outcome of reactions in several ways.

Firstly, steric hindrance can dictate the direction of an incoming reagent's approach. The methyl group at C2 and the fluorine atom at C5, along with the bromine at the adjacent C1 peri-position, create a sterically crowded environment on one side of the molecule. This can lead to diastereoselective reactions if a new chiral center is formed. For example, in an addition reaction to the aromatic ring, a reagent might preferentially attack from the less sterically hindered face of the molecule.

Secondly, in reactions that generate axial chirality, such as the atroposelective cross-coupling of naphthalene derivatives, the substituents play a critical role. The asymmetric cross-coupling of 1-bromo-2-methylnaphthalene with its Grignard reagent, for instance, can produce non-racemic, chiral 2,2′-dimethyl-1,1′-binaphthyl. The steric bulk of the substituents ortho to the bond being formed is crucial for hindering rotation and allowing for the isolation of stable atropisomers. The presence of the methyl group at C2 and the bromine at C1 in the parent molecule are key features that can be exploited in such stereoselective syntheses. mdpi.com

Finally, intramolecular cyclizations involving the naphthalene core can exhibit high stereochemical fidelity. The rigid structure of the naphthalene scaffold can pre-organize the reacting groups, leading to the formation of a single stereoisomer. acs.org The specific substitution pattern of this compound would be expected to influence the transition state energies of such cyclizations, thereby controlling the stereochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Naphthalene (B1677914) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex substituted naphthalene systems, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret due to overlapping signals. Therefore, multi-dimensional NMR techniques are often employed to resolve these complexities. tandfonline.com

Two-dimensional (2D) NMR experiments are crucial for determining the intricate connectivity of atoms in molecules like 1-Bromo-5-fluoro-2-methylnaphthalene.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.com In the case of this compound, COSY would be instrumental in establishing the sequence of protons on the naphthalene rings. For instance, it would show correlations between H-3 and H-4, and between H-6, H-7, and H-8, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). tandfonline.com This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom on the naphthalene scaffold.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For this compound, HMBC would be critical in confirming the positions of the substituents. For example, correlations would be expected from the methyl protons to C-1, C-2, and C-3, and from the aromatic protons to the substituted carbons, thereby confirming the substitution pattern.

The following table illustrates the expected key HMBC correlations for this compound:

Proton(s)Expected HMBC Correlations to Carbons
Methyl Protons (-CH₃)C-1, C-2, C-3
H-3C-1, C-2, C-4, C-4a
H-4C-3, C-4a, C-5, C-8a
H-6C-5, C-7, C-8
H-7C-5, C-6, C-8, C-8a
H-8C-4a, C-6, C-7, C-8a

The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment of each nucleus. The substituents (-Br, -F, -CH₃) on the naphthalene core have distinct electronic effects that influence these chemical shifts.

¹H NMR: The aromatic protons of this compound would appear in the range of δ 7.0-8.5 ppm. The electron-withdrawing effects of bromine and fluorine would generally deshield adjacent protons, shifting them downfield. The methyl group, being weakly electron-donating, would have a smaller effect.

¹³C NMR: The carbon chemical shifts are also sensitive to substituent effects. Carbons directly attached to the electronegative bromine and fluorine atoms would be significantly affected. The ¹³C spectrum would show 11 distinct signals for the 11 carbon atoms of the naphthalene system and the methyl group.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique with a wide range of chemical shifts, making it an excellent tool for studying fluorinated compounds. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound would provide information about its local electronic environment. azom.com Furthermore, the fluorine nucleus couples with nearby protons and carbons, providing valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (J-coupling). alfa-chemistry.com These coupling constants are often observed over multiple bonds. wikipedia.org

The following table provides predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound based on known substituent effects and data from analogous compounds.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J, Hz)
1 (-Br)--~120--
2 (-CH₃)~2.5 (s, 3H)~135--
3~7.3 (d)~128Small ⁴JHF
4~7.8 (d)~125³JHF ~ 8-10 Hz
4a--~130²JCF ~ 20-25 Hz
5 (-F)--~160 (d, ¹JCF ~ 250 Hz)--
6~7.1 (dd)~115 (d, ²JCF ~ 20-25 Hz)³JHF ~ 8-10 Hz
7~7.5 (t)~126 (d, ⁴JCF ~ 2-3 Hz)⁴JHF ~ 2-3 Hz
8~7.9 (d)~124 (d, ⁵JCF ~ 1-2 Hz)⁵JHF ~ 1-2 Hz
8a--~128³JCF ~ 5-7 Hz
CH₃--~20--
¹⁹F~ -110 to -130----

Predicted values are for illustrative purposes and may vary in experimental conditions.

NMR spectroscopy is exceptionally powerful for distinguishing between positional isomers. For example, if the substituents were arranged differently on the naphthalene core, the resulting NMR spectra would be distinctly different. The number of signals, their chemical shifts, multiplicities, and coupling constants, as well as the correlation patterns in 2D NMR spectra, all serve as fingerprints for a specific isomer. The unique set of through-bond and through-space correlations observed in COSY, HSQC, and HMBC experiments for this compound would unambiguously differentiate it from any other isomer with the same molecular formula.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Analysis

For this compound, the FT-IR and FT-Raman spectra would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The methyl C-H stretching vibrations would be observed around 2950-2850 cm⁻¹.

C=C stretching: The stretching vibrations of the aromatic carbon-carbon bonds of the naphthalene ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is typically strong in the IR spectrum and appears in the range of 1250-1000 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the naphthalene ring influences the out-of-plane C-H bending vibrations, which appear in the 900-650 cm⁻¹ region and are often characteristic of the number of adjacent hydrogen atoms on the aromatic ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (FT-Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Methyl C-H Stretch2950 - 2850MediumMedium
Aromatic C=C Stretch1600 - 1400Medium-StrongStrong
C-F Stretch1250 - 1000StrongWeak
C-Br Stretch600 - 500MediumMedium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₁₁H₈BrF), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further corroborating the presence of a single bromine atom.

In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. libretexts.org The study of these fragmentation patterns can offer insights into the molecular structure. libretexts.org For this compound, common fragmentation pathways could include the loss of the bromine atom, the methyl group, or other small neutral molecules. researchgate.net

The following table outlines the expected key ions in the high-resolution mass spectrum of this compound.

IonProposed FormulaExpected m/z (for ⁷⁹Br)Notes
[M]⁺[C₁₁H₈⁷⁹BrF]⁺237.9791Molecular ion. M+2 peak at ~239.9771 for ⁸¹Br.
[M - Br]⁺[C₁₁H₈F]⁺159.0604Loss of bromine radical.
[M - CH₃]⁺[C₁₀H₅⁷⁹BrF]⁺222.9532Loss of methyl radical.
[M - HBr]⁺[C₁₁H₇F]⁺158.0526Loss of hydrogen bromide.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Naphthalene Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, ECD spectroscopy is a vital tool for the characterization of chiral naphthalene derivatives. rsc.org The introduction of a chiral center or axial chirality in a naphthalene-based molecule can give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum can be used to determine the absolute configuration of the molecule, often with the aid of computational methods. semanticscholar.org Therefore, in the broader context of naphthalene chemistry, ECD plays a crucial role in the structural elucidation of stereoisomers.

Computational and Theoretical Chemistry of 1 Bromo 5 Fluoro 2 Methylnaphthalene

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For 1-bromo-5-fluoro-2-methylnaphthalene, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Conformational analysis is particularly relevant for the methyl group attached to the naphthalene (B1677914) ring. By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface scan can be constructed. researchgate.net This analysis would identify the lowest energy (most stable) conformation and the rotational energy barriers. For substituted naphthalenes, these barriers are influenced by steric and electronic interactions between the methyl hydrogens and the adjacent substituents (in this case, the bromine atom and the aromatic ring system).

Table 1: Representative Optimized Geometrical Parameters for Substituted Naphthalenes Note: This table presents typical bond lengths and angles expected for a molecule like this compound based on DFT calculations of related structures. Specific values for the target molecule would require dedicated computation.

ParameterTypical Value (Å or °)Computational Method Basis
C-Br Bond Length~1.90 ÅDFT/B3LYP
C-F Bond Length~1.36 ÅDFT/B3LYP
C-C (Aromatic) Bond Length1.37 - 1.43 ÅDFT/B3LYP
C-C (Methyl) Bond Length~1.51 ÅDFT/B3LYP
∠ C-C-Br Bond Angle~120°DFT/B3LYP

Molecular Orbital Analysis (HOMO-LUMO Gaps, Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating nature of the methyl group would significantly influence the energies of these orbitals. researchgate.net

Electron density distribution maps would show that the HOMO is typically localized over the π-system of the naphthalene ring, while the LUMO distribution would also be spread across the aromatic system, with potential contributions from the C-Br σ* antibonding orbital. mdpi.com This distribution is critical for predicting sites of electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when properly scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental data. For related molecules like 1-bromo-4-fluoronaphthalene, DFT calculations have been used to assign the fundamental vibrational modes, such as C-H, C-C, C-Br, and C-F stretching and bending vibrations. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is sensitive to the choice of functional, basis set, and the inclusion of solvent effects. nih.gov For this compound, such calculations would predict the distinct chemical shifts for each of the aromatic protons and carbons, reflecting the electronic influence of the three different substituents.

Reaction Mechanism Elucidation through Computational Simulations

Beyond static molecular properties, computational chemistry can simulate the dynamic processes of chemical reactions, providing a window into reaction mechanisms that are often difficult to probe experimentally.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. researchgate.net For a chemical reaction, a simplified PES can be plotted along a reaction coordinate, which represents the progress from reactants to products. Key features of a PES include:

Minima: Valleys on the surface corresponding to stable species (reactants, products, intermediates).

Saddle Points: The highest energy point along the lowest energy path between two minima, representing the transition state (TS). The energy of the TS determines the activation energy of the reaction.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or the cleavage of the C-Br bond, mapping the PES would be essential to identify the transition state structure and calculate the energy barrier, thereby determining the reaction's feasibility and rate.

Dynamic Reaction Coordinate (DRC) Calculations

While a simple reaction coordinate follows the minimum energy path on the PES, a Dynamic Reaction Coordinate (DRC) calculation simulates the actual trajectory of atoms over time, including kinetic energy effects. mdpi.com A DRC calculation is typically initiated at a transition state, with a slight displacement along the vibrational mode corresponding to the reaction, and follows the system's evolution towards either reactants or products.

This method provides a more realistic, time-dependent picture of the reaction. A notable application of this method was in studying the electrochemically induced C-Br bond dissociation in the radical anion of 1-bromo-2-methylnaphthalene (B105000). mdpi.com DRC calculations revealed the detailed molecular motion as the bond breaks and the fragments separate. A similar approach for this compound could elucidate the dynamics of its decomposition or participation in reactions, capturing the influence of kinetic energy on the reaction pathway.

Transition State Analysis and Activation Energy Determination

The computational analysis of reaction mechanisms involving halogenated naphthalenes provides crucial insights into their reactivity and degradation pathways. While specific transition state analyses for the compound this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical studies on structurally similar molecules, such as 1-bromo-2-methylnaphthalene.

Computational studies on the radical anion of 1-bromo-2-methylnaphthalene have shown that the dissociation of the carbon-bromine (C-Br) bond can proceed without a significant activation energy barrier. mdpi.com Upon the addition of an electron to form the radical anion, the C-Br bond elongates and eventually cleaves. mdpi.com This process is thermodynamically favorable and occurs along a downhill energy path. mdpi.com Molecular dynamics simulations indicate that this bond cleavage is a rapid process. mdpi.com

The potential energy surface of the 1-bromo-2-methylnaphthalene radical anion reveals two distinct electronic states: a σ radical and a π radical. mdpi.com The dissociation of the C-Br bond is strongly associated with the σ radical electronic configuration. mdpi.com In contrast, the π radical state shows a more stable, associative "Morse-like" potential energy curve with a distinct energy minimum, suggesting that electron occupation of the π* orbital does not directly lead to bond breaking. mdpi.com This highlights the importance of the electronic configuration in determining the reaction pathway and the absence of a classical activation barrier for the dissociation of the C-Br bond in the radical anion.

For halogenated naphthalenes in general, the formation mechanisms, particularly at high temperatures, involve complex reaction pathways. Theoretical studies on the formation of halogenated naphthalenes from halophenol precursors indicate that the reactivity and stability of these compounds are influenced by the number and position of halogen substituents. globethesis.com Halogen substitution at the ortho position, for instance, has been shown to increase the stability of the molecule. globethesis.com The reaction pathways often involve radical intermediates, and the elimination of a halogen atom is a key step. globethesis.com

Table 1: Theoretical Data on C-Br Bond Dissociation in 1-Bromo-2-methylnaphthalene Radical Anion

ParameterValueSource
C-Br bond distance (neutral molecule)Not specified mdpi.com
C-Br bond distance (π radical anion minimum)1.96 Å mdpi.com
Activation Energy for Dissociation (σ radical)No activation energy mdpi.com
Dissociation PathwayDownhill energy path mdpi.com

Note: Data is for 1-bromo-2-methylnaphthalene as a proxy for this compound.

Quantitative Structure-Reactivity Relationships (QSAR) for Halogenated Naphthalenes

Quantitative Structure-Reactivity Relationship (QSAR) models are valuable computational tools for predicting the reactivity and other properties of chemicals based on their molecular structure. wikipedia.orglibretexts.org These models establish a mathematical relationship between the chemical structure and a specific activity or property. wikipedia.org For halogenated naphthalenes, QSAR studies can provide insights into their environmental fate, toxicity, and chemical reactivity without the need for extensive experimental testing.

While specific QSAR models for this compound are not prevalent, studies on related compounds like chloronaphthalenes (CNs) offer a framework for understanding how such models are developed and applied. nih.gov The principles and descriptors used in these studies are generally applicable to other halogenated naphthalenes.

A typical QSAR study involves the following steps:

Data Set Selection : A group of molecules with known reactivity data is chosen. libretexts.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. aimspress.com

Model Development : A mathematical model is created to correlate the descriptors with the observed reactivity. libretexts.org

Model Validation : The predictive power of the model is tested. aimspress.com

For halogenated naphthalenes, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) have proven useful. nih.gov These descriptors can quantify various electronic and steric properties of the molecules.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Halogenated Aromatic Compounds

Descriptor TypeExamplesRelevance to Reactivity
Electronic HOMO energy, LUMO energy, HOMO-LUMO gap, Dipole moment, Mulliken chargesRelate to the molecule's ability to participate in electrophilic or nucleophilic reactions, and its overall polarity.
Steric Molecular volume, Surface area, OvalityInfluence the accessibility of reaction sites to attacking reagents.
Topological Connectivity indices, Wiener index, Kappa shape indicesDescribe the branching and shape of the molecule, which can affect intermolecular interactions.
Thermodynamic Heat of formation, Gibbs free energyIndicate the stability of the molecule and the thermodynamic feasibility of reactions.

In a study on the relative in vitro potencies of chloronaphthalenes, a hybrid method combining a genetic algorithm and artificial neural networks was used to develop predictive QSAR models based on DFT-calculated descriptors. nih.gov This highlights the use of advanced computational techniques to model the complex relationships between structure and activity in halogenated naphthalenes.

The development of robust QSAR models for halogenated naphthalenes, including this compound, is crucial for assessing their potential environmental impact and for guiding the synthesis of new compounds with desired properties. These models can predict reactivity in various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, which are important for understanding their degradation and potential for forming harmful byproducts.

Research Applications and Broader Scientific Impact Excluding Clinical

Role as Synthetic Intermediates in Organic Synthesis

In the field of organic synthesis, the true value of a chemical compound often lies in its ability to be transformed into other, more complex structures. 1-Bromo-5-fluoro-2-methylnaphthalene serves as an exemplary synthetic intermediate, providing chemists with a well-defined scaffold that can be predictably and efficiently modified. The presence of the bromine atom is particularly crucial, as it offers a reactive handle for forming new carbon-carbon bonds, a fundamental process in molecular construction.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net Their extended π-electron systems give them unique electronic and photophysical properties, making them targets for both fundamental research and materials science applications. The synthesis of complex or highly substituted PAHs often relies on a "building-block approach," where smaller, functionalized aromatic units are pieced together.

This compound is an ideal building block in this context. While specific, large PAHs built directly from this exact starting material are not extensively documented in dedicated studies, its structure is perfectly suited for established synthetic strategies. The naphthalene (B1677914) core provides the initial two rings of a future polycyclic system. The bromine atom at the 1-position acts as a key functional group, enabling chemists to attach additional aromatic rings through various coupling reactions. For instance, bromo-functionalized PAHs are frequently used in cross-coupling reactions to form larger donor-acceptor materials with tailored optoelectronic properties. nih.gov Synthetic methodologies like the Friedel-Crafts reaction or transition-metal-catalyzed annulations can be employed to build new rings onto the existing naphthalene scaffold, extending the polycyclic system. researchgate.netresearchgate.net The methyl and fluoro substituents provide a means to fine-tune the solubility, solid-state packing, and electronic characteristics of the final, larger PAH.

The carbon-bromine bond in aryl bromides is a cornerstone of modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the precise formation of carbon-carbon bonds under relatively mild conditions, a transformative capability that was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org this compound is an excellent substrate for these powerful reactions, enabling a wide array of chemical modifications.

Two of the most prominent cross-coupling methods applicable to this compound are the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide (like this compound) with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is exceptionally versatile for forming new aryl-aryl or aryl-vinyl bonds. By choosing the appropriate boronic acid, a vast range of different aromatic, heteroaromatic, or vinyl groups can be attached at the 1-position of the naphthalene ring, replacing the bromine atom. nih.govresearchgate.net This provides a direct pathway to a diverse library of substituted naphthalene derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of an alkynyl group (a carbon-carbon triple bond) onto the naphthalene core. organic-chemistry.org These resulting arylalkynes are themselves valuable intermediates for synthesizing more complex molecules and are key components in various organic materials. nih.gov

The reactivity of the bromo-naphthalene scaffold in these reactions makes it a foundational precursor for creating libraries of complex molecules with systematically varied structures and properties. nih.gov

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Halides

Reaction Name Coupling Partners Catalyst System Bond Formed
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Organoboron Compound Palladium Catalyst + Base C(sp²) - C(sp²) or C(sp²) - C(sp)
Sonogashira Coupling Aryl/Vinyl Halide + Terminal Alkyne Palladium Catalyst + Copper(I) Cocatalyst + Base C(sp²) - C(sp)

Contributions to Advanced Materials Research

The unique electronic properties and rigid, planar structure of the naphthalene unit make it a highly desirable component in advanced materials, particularly in the field of organic electronics. nih.gov Halogenated naphthalene derivatives, such as this compound, serve as critical starting materials for the synthesis of these high-performance materials.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, finding applications in flexible displays, sensors, and RFID tags. rhhz.netresearchgate.netnih.govmit.edu The performance of an OFET is heavily dependent on the organic semiconductor material used as the active layer. Naphthalene derivatives, especially naphthalene tetracarboxylic diimides (NDIs), are a prominent class of n-type (electron-transporting) organic semiconductors. researchgate.netgoogle.com

The synthesis of these advanced semiconductor materials often begins with simpler, functionalized naphthalene precursors. A "building-blocks approach" is commonly used, where halogenated naphthalenes are functionalized via cross-coupling reactions to build up the final conjugated molecule. nih.gov Starting with a molecule like this compound allows for the precise installation of different π-conjugated units. The electron-withdrawing nature of the fluorine and bromine atoms can help to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for stable electron transport. researchgate.net The strategic functionalization at the bromine position allows chemists to create larger, conjugated systems with tailored band gaps and molecular orbital energy levels, directly influencing the final device's performance. researchgate.net

Beyond discrete molecules, this compound and its analogs serve as precursors for creating extended, two-dimensional carbon materials. One fascinating application is in the bottom-up synthesis of graphene-like films. mdpi.com Naphthalene itself has been investigated as a carbon source for graphene synthesis. researchgate.netresearchgate.net

A specific mechanism involving related compounds like 1-bromo-2-methylnaphthalene (B105000) has been studied in detail. mdpi.com The process is initiated by an electrochemical reduction, where the molecule accepts an electron to form a transient radical anion. This radical anion is unstable and rapidly undergoes cleavage of the carbon-bromine bond, resulting in a bromide anion and a highly reactive 5-fluoro-2-methylnaphthalenyl radical. mdpi.comosti.gov These aryl radicals can then react with each other in a polymerization process, forming new carbon-carbon bonds and growing into extended, graphene-like sheets. mdpi.com This electrosynthetic approach offers a potential route to novel carbon materials with properties dictated by the structure of the initial precursor molecule.

Table 2: Mechanism of Aryl Radical Formation

Step Process Reactant Product(s)
1 One-Electron Reduction This compound This compound radical anion
2 Bond Cleavage This compound radical anion 5-Fluoro-2-methylnaphthalenyl radical + Bromide anion
3 Polymerization Aryl Radicals Graphene-like Film

Fundamental Contributions to Halogen Chemistry and Intermolecular Interactions

The presence of two different halogen atoms—bromine and fluorine—on the same aromatic scaffold makes this compound an interesting subject for fundamental studies in physical organic chemistry, particularly concerning non-covalent interactions. lumenlearning.comlibretexts.orglibretexts.orgharvard.edu These weak forces, such as halogen bonds and hydrogen bonds, are critical in controlling how molecules recognize each other and assemble in the solid state, which in turn dictates the properties of materials.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov The bromine atom in this compound, being covalently bonded to a carbon atom, possesses such a positive σ-hole and can act as a halogen bond donor. Studies on perfluorohalogenated naphthalenes have shown that these interactions, along with π-hole stacking, can be significant in their crystal engineering. rsc.org

Simultaneously, the highly electronegative fluorine atom can participate in weak hydrogen bonds, acting as an acceptor for suitably positioned C-H groups on neighboring molecules (C-H···F interactions). The interplay between the bromine atom's potential for halogen bonding and the fluorine atom's capacity for hydrogen bonding provides a rich landscape for studying how these orthogonal interactions can be used to guide the self-assembly of molecules into predictable supramolecular architectures. nih.gov Understanding these fundamental interactions in relatively simple molecules like this compound provides crucial insights for the rational design of more complex systems, from pharmaceutical ligands to advanced organic materials. nih.gov

Applications in Analytical Chemistry as Standards or Probes

The utility of "this compound" as a standard or probe in analytical chemistry is not well-documented in publicly available scientific literature. An extensive search of chemical databases and scholarly articles did not yield specific examples of its application for method development, validation, or as a probe in analytical assays.

While its structure as a halogenated polycyclic aromatic hydrocarbon suggests potential for use as an internal standard in chromatographic or mass spectrometric analysis, particularly for environmental or synthetic chemistry applications, no published research confirms this use.

The primary available analytical information for this compound comes from predictive modeling rather than experimental data. The PubChem database, for instance, provides predicted mass spectrometry data, which can be valuable for the tentative identification of the compound in complex mixtures. uni.lu However, the database explicitly notes the absence of literature data for this specific compound. uni.lu

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound, which would be foundational for its use as a standard in mass spectrometry.

Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]+ 238.98662
[M+Na]+ 260.96856
[M-H]- 236.97206
[M+NH4]+ 256.01316
[M+K]+ 276.94250
[M]+ 237.97879

Data sourced from PubChem CID 66572551. uni.lu

Without empirical studies detailing its purity, stability, and behavior in various analytical systems, its role as a certified reference material or analytical probe remains theoretical. Further research would be required to establish its suitability and specific applications in analytical chemistry.

Q & A

Basic: What are the recommended synthetic routes for 1-bromo-5-fluoro-2-methylnaphthalene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation and functional group manipulation. A plausible route is:

Friedel-Crafts alkylation of naphthalene derivatives to introduce the methyl group at position 2.

Electrophilic aromatic fluorination using reagents like Selectfluor® at position 3.

Bromination with N-bromosuccinimide (NBS) under radical or Lewis acid (e.g., FeBr₃) conditions at position 1.
Optimization Tips:

  • Control temperature (0–25°C) during bromination to avoid polybromination.
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to enhance fluorination efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects from bromine and fluorine).
  • GC-MS : Confirm molecular weight (MW = 253.1 g/mol) and fragmentation patterns.
  • FT-IR : Detect C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.
  • X-ray crystallography : Resolve steric effects from the methyl group and halogen spatial arrangement .

Advanced: How can researchers resolve contradictions in reported toxicity data for halogenated naphthalenes like this compound?

Methodological Answer:

  • Systematic Review : Follow ATSDR’s framework (Table B-1) to screen studies by exposure route (inhalation/oral), species, and health outcomes (e.g., hepatic/renal effects) .
  • Meta-Analysis : Stratify data by study quality (peer-reviewed vs. grey literature) and experimental parameters (dose, duration).
  • Mechanistic Studies : Use in vitro models (e.g., hepatocytes) to isolate metabolic pathways (e.g., cytochrome P450 activation) and compare with in vivo findings .

Advanced: What are the environmental degradation pathways of this compound, and how do they vary across media?

Methodological Answer:

  • Photolysis : UV exposure in air/water generates hydroxylated byproducts; monitor via HPLC-UV.
  • Biodegradation : Use soil microcosms to assess microbial breakdown rates under aerobic/anaerobic conditions.
  • Hydrolysis : Test pH-dependent stability (pH 4–9) to predict aqueous persistence.
  • Modeling : Apply EPI Suite™ to estimate half-lives and bioaccumulation potential .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Use local exhaust systems to mitigate inhalation risks (volatility: ~0.1 mmHg at 25°C).
  • Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-Br bond polarization).
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings.
  • SAR Analysis : Compare Hammett constants (σ) of substituents to predict regioselectivity .

Advanced: What gaps exist in the biomonitoring of this compound exposure in occupational settings?

Methodological Answer:

  • Biomarker Identification : Validate urinary metabolites (e.g., thioethers) via LC-MS/MS.
  • Longitudinal Studies : Track exposure in industrial workers using personal air samplers and serum analysis.
  • Comparative Analysis : Contrast data with structurally similar compounds (e.g., 2-methylnaphthalene) to infer metabolic pathways .

Basic: Which databases and search strategies are recommended for retrieving peer-reviewed studies on this compound?

Methodological Answer:

  • Databases : PubMed, TOXCENTER, and NIH RePORTER using queries like:
    ("this compound" OR "C₁₁H₈BrF") AND ("synthesis" OR "toxicity").
  • Filters : Restrict to studies with mechanistic data (e.g., "gene expression" OR "toxicokinetics").
  • Grey Literature : Include ATSDR reports and IARC monographs for regulatory insights .

Advanced: How does the steric hindrance from the 2-methyl group influence the compound’s chemical reactivity?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates (e.g., bromination) with unsubstituted analogs.
  • X-ray Diffraction : Measure bond angles to quantify steric effects.
  • Computational Modeling : Calculate Tolman’s cone angles for catalytic intermediates .

Advanced: What strategies address reproducibility challenges in ecotoxicity assays involving this compound?

Methodological Answer:

  • Standardized Protocols : Follow OECD guidelines for aquatic tests (e.g., Daphnia magna LC₅₀).
  • Inter-laboratory Calibration : Share reference samples to validate LC-MS/MS and GC-ECD methods.
  • Data Sharing : Use platforms like Zenodo to publish raw datasets and analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.